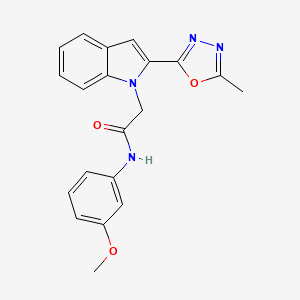

N-(3-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Description

This compound features a 1,3,4-oxadiazole ring fused to an indole core, linked via an acetamide group to a 3-methoxyphenyl substituent. The oxadiazole ring enhances pharmacological activity through hydrogen bonding and bioisosteric effects , while the indole scaffold is associated with diverse biological properties, including anticancer and enzyme inhibition . The 3-methoxyphenyl group contributes to solubility and metabolic stability compared to bulkier or more lipophilic substituents .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-13-22-23-20(27-13)18-10-14-6-3-4-9-17(14)24(18)12-19(25)21-15-7-5-8-16(11-15)26-2/h3-11H,12H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWKDPUXJUNKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₅H₁₅N₃O₂

- Molecular Weight : 269.30 g/mol

- IUPAC Name : this compound

This compound features an oxadiazole ring, which is crucial for its biological activities. The presence of the methoxy group and indole moiety enhances its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation:

-

Mechanisms of Action :

- Inhibition of telomerase activity.

- Targeting histone deacetylases (HDAC) and thymidylate synthase .

- Inducing apoptosis in cancer cells through various pathways.

-

Research Findings :

- A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values ranging from 5 to 20 µM depending on structural modifications .

- Molecular docking studies suggest that these compounds can effectively bind to active sites of target proteins involved in cancer progression .

Antimicrobial Activity

The antimicrobial properties of compounds containing the oxadiazole moiety have been well-documented:

- Antibacterial Activity :

- Antifungal Activity :

Anti-inflammatory Activity

Inflammation is a critical pathway in many diseases, including cancer:

- Mechanism :

- Case Studies :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of methoxy group | Enhances lipophilicity and bioavailability |

| Substitution on oxadiazole | Modifies binding affinity to targets |

| Indole moiety | Contributes to anticancer properties |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Oxadiazole-Indole-Acetamide Frameworks

Key Structural Differences and Implications

Substituent Position and Electronic Effects: The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, enhancing solubility compared to the electron-withdrawing 4-acetylphenyl group in . This may improve bioavailability but reduce receptor-binding affinity in certain targets.

Oxadiazole Modifications :

- 5-Methyl substitution on the oxadiazole (target compound) vs. benzofuran or indolylmethyl groups () alters steric bulk and hydrogen-bonding capacity. Methyl groups may favor metabolic stability, while benzofuran enhances π-π stacking in antimicrobial targets .

Biological Activity Trends: Compounds with chlorophenyl or nitrophenyl substituents (e.g., 8v in ) show higher α-glucosidase inhibition due to stronger electron-withdrawing effects, whereas the target compound’s methoxy group may favor LOX or cholinesterase inhibition .

Pharmacokinetic and Pharmacodynamic Insights

- Lipophilicity : The target compound’s logP is estimated to be ~3.5 (based on structural similarity to ), lower than chlorophenyl derivatives (logP ~4.2 for 8t ), suggesting better aqueous solubility.

- Enzyme Inhibition : Oxadiazole-thioacetamide derivatives (e.g., 2a ) show potent antimicrobial activity, while the target compound’s indole-oxadiazole core may align more with anticancer or SIRT2 inhibition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.